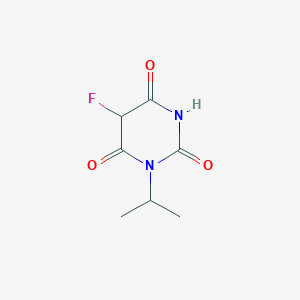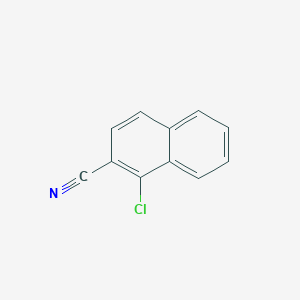
1-Chloro-2-cyanonaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-2-cyanonaphthalene is an organic compound with the molecular formula C11H6ClN It is a derivative of naphthalene, where a chlorine atom and a cyano group are substituted at the first and second positions, respectively
準備方法
Synthetic Routes and Reaction Conditions: 1-Chloro-2-cyanonaphthalene can be synthesized through several methods. One common approach involves the chlorination of 2-cyanonaphthalene. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective substitution at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
化学反応の分析
Types of Reactions: 1-Chloro-2-cyanonaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The cyano group can be reduced to an amine or oxidized to a carboxylic acid, depending on the reagents used.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide (NaNH2) or thiourea can be used for nucleophilic substitution.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the cyano group.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed for oxidation reactions.
Major Products:
Substitution: Products include 1-amino-2-cyanonaphthalene or 1-thio-2-cyanonaphthalene.
Reduction: The major product is 1-chloro-2-aminonaphthalene.
Oxidation: The major product is 1-chloro-2-naphthoic acid.
科学的研究の応用
1-Chloro-2-cyanonaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-catalyzed reactions involving cyano and chloro groups.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which 1-chloro-2-cyanonaphthalene exerts its effects involves interactions with specific molecular targets. The cyano group can participate in hydrogen bonding and other non-covalent interactions, while the chlorine atom can influence the compound’s reactivity through inductive and mesomeric effects. These interactions can modulate the activity of enzymes or receptors, leading to various biological outcomes.
類似化合物との比較
1-Chloro-2-naphthol: Similar in structure but with a hydroxyl group instead of a cyano group.
2-Chloro-1-cyanonaphthalene: The positions of the chlorine and cyano groups are reversed.
1-Bromo-2-cyanonaphthalene: Bromine replaces chlorine, affecting reactivity and properties.
Uniqueness: 1-Chloro-2-cyanonaphthalene is unique due to the specific positioning of the chlorine and cyano groups, which imparts distinct chemical and physical properties
特性
CAS番号 |
52449-78-2 |
|---|---|
分子式 |
C11H6ClN |
分子量 |
187.62 g/mol |
IUPAC名 |
1-chloronaphthalene-2-carbonitrile |
InChI |
InChI=1S/C11H6ClN/c12-11-9(7-13)6-5-8-3-1-2-4-10(8)11/h1-6H |
InChIキー |
UWPBZQSTQOKGLK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2Cl)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


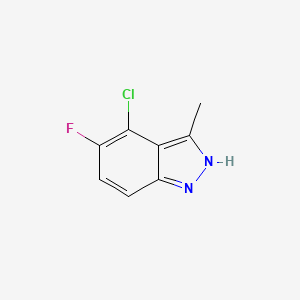


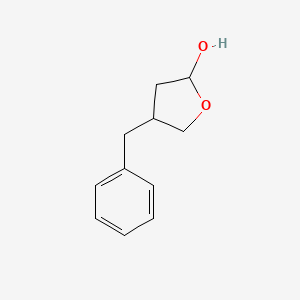

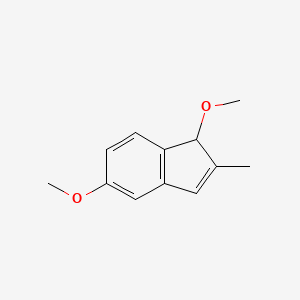



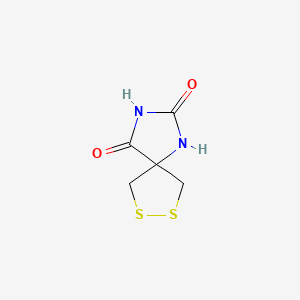

![1-(6-Fluoroimidazo[1,2-a]pyridin-3-yl)ethan-1-one](/img/structure/B11909494.png)

